

Application Notes and Protocols: Recombinant Parotin Protein Expression and Purification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Parotin, a salivary gland hormone, and its human homolog, Parotid Secretory Protein (PSP), have garnered interest for their diverse biological activities, including roles in innate immunity and potential anti-inflammatory effects.[1][2] PSP is related to the bactericidal/permeability-increasing protein (BPI) and is a member of the palate, lung, and nasal epithelium clone (PLUNC) family of proteins.[1][3] This document provides detailed protocols for the expression and purification of recombinant **Parotin**/PSP, intended to facilitate further research into its structure, function, and therapeutic potential. The methodologies outlined are based on published work involving recombinant PSP expression in mammalian cell systems and established protein purification techniques.

Data Presentation

Table 1: Illustrative Purification Summary for Recombinant Parotin/PSP



Purification Step	Total Protein (mg)	Parotin/PSP Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Cell Culture Supernatant	250	5000	20	100	1
Affinity Chromatogra phy	5	4500	900	90	45
Size- Exclusion Chromatogra phy	3.5	4000	1143	80	57

Note: The data presented in this table is illustrative and intended to provide a target for a typical purification protocol. Actual results may vary based on experimental conditions.

Experimental Protocols Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the human PSP gene (C20orf70) into a mammalian expression vector.[3]

Materials:

- Human parotid gland cDNA library or source of human PSP cDNA
- · High-fidelity DNA polymerase
- PCR primers specific for human PSP (with appropriate restriction sites)
- pcDNA3.1(+) expression vector (or similar)
- Restriction enzymes (e.g., BamHI and XhoI)
- T4 DNA Ligase



- Competent E. coli (e.g., DH5α)
- LB agar plates with appropriate antibiotic (e.g., ampicillin)
- Plasmid purification kit

Protocol:

- PCR Amplification: Amplify the full-length coding sequence of human PSP from a cDNA source using PCR with high-fidelity polymerase. Design primers to introduce restriction sites (e.g., BamHI at the 5' end and XhoI at the 3' end) that are compatible with the multiple cloning site of the expression vector.
- Vector and Insert Digestion: Digest both the purified PCR product and the pcDNA3.1(+)
 vector with the selected restriction enzymes (e.g., BamHI and XhoI) according to the
 manufacturer's instructions.
- Purification of Digested DNA: Purify the digested vector and insert fragments using a gel extraction kit to remove uncut DNA and enzymes.
- Ligation: Ligate the digested PSP insert into the linearized pcDNA3.1(+) vector using T4 DNA Ligase.
- Transformation: Transform the ligation mixture into competent E. coli cells.
- Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and screen for the presence of the correct insert by colony PCR or restriction digestion of purified plasmid DNA.
- Sequence Verification: Confirm the sequence and orientation of the cloned PSP gene by DNA sequencing.

Recombinant Protein Expression in Mammalian Cells

This protocol details the transient expression of recombinant **Parotin**/PSP in a mammalian cell line (e.g., HEK293 or CHO cells). Human PSP has been successfully expressed in rat pituitary GH4C1 cells.[3]



Materials:

- HEK293 or CHO cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- pcDNA3.1(+)-PSP expression vector
- Transfection reagent (e.g., Lipofectamine 3000)
- Serum-free medium for transfection
- Sodium butyrate (optional, for enhancing expression)[3]

Protocol:

- Cell Culture: Culture HEK293 or CHO cells in complete growth medium to approximately 80-90% confluency.
- Transfection:
 - Dilute the pcDNA3.1(+)-PSP plasmid DNA in serum-free medium.
 - In a separate tube, dilute the transfection reagent in serum-free medium.
 - Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.
 - Add the DNA-transfection reagent complexes to the cells and incubate.
- Expression: After 24 hours post-transfection, replace the medium with fresh complete growth medium. To potentially enhance expression, the medium can be supplemented with sodium butyrate (e.g., 5 mM).[3]
- Harvesting: Harvest the cell culture supernatant containing the secreted recombinant
 Parotin/PSP 48-72 hours post-transfection.



• Clarification: Centrifuge the harvested supernatant to pellet cells and debris. Filter the supernatant through a 0.22 μm filter to remove any remaining particles.

Purification of Recombinant Parotin/PSP

This protocol describes a two-step purification process involving affinity chromatography followed by size-exclusion chromatography. The choice of affinity resin will depend on the presence of an affinity tag (e.g., His-tag) incorporated into the expression vector or the availability of a specific antibody for immunoaffinity chromatography.

A. Affinity Chromatography (Example with His-tag)

Materials:

- Clarified cell culture supernatant
- Ni-NTA agarose resin
- Binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Chromatography column

Protocol:

- Equilibration: Equilibrate the Ni-NTA resin in a chromatography column with binding buffer.
- Loading: Load the clarified cell culture supernatant onto the equilibrated column.
- Washing: Wash the column with several column volumes of wash buffer to remove nonspecifically bound proteins.
- Elution: Elute the bound recombinant **Parotin**/PSP from the column using elution buffer.
- Analysis: Analyze the eluted fractions for the presence of the target protein by SDS-PAGE and Western blot.



B. Size-Exclusion Chromatography (Polishing Step)

Materials:

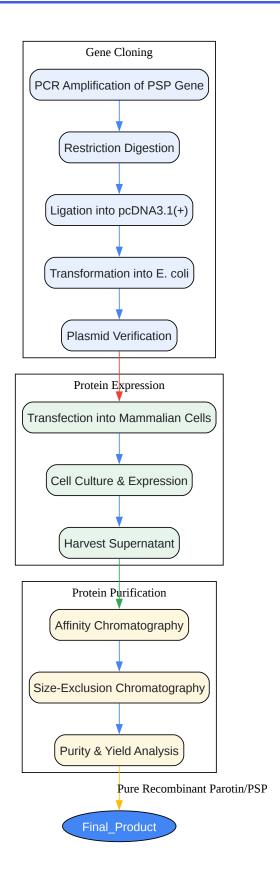
- Pooled fractions from affinity chromatography
- Size-exclusion chromatography column (e.g., Superdex 75)
- SEC buffer (e.g., PBS, pH 7.4)
- FPLC system

Protocol:

- Concentration: Concentrate the pooled fractions from the affinity chromatography step.
- Equilibration: Equilibrate the size-exclusion column with SEC buffer.
- Injection: Inject the concentrated protein sample onto the column.
- Fractionation: Collect fractions as the protein elutes from the column.
- Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure recombinant
 Parotin/PSP. Pool the pure fractions.

Visualizations Experimental Workflow



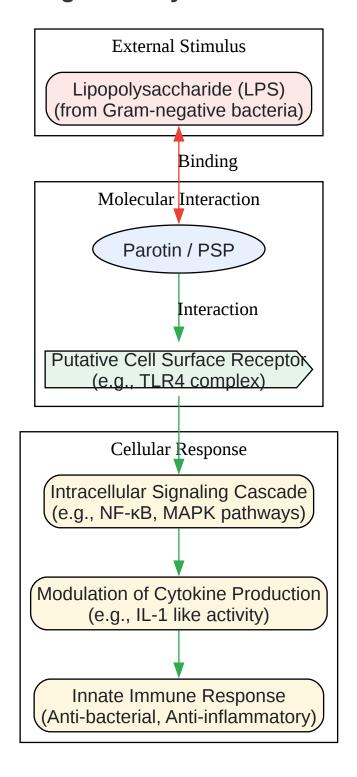


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Caption: Experimental workflow for recombinant **Parotin**/PSP production.



Proposed Signaling Pathway of Parotin/PSP



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Caption: Proposed signaling pathway for **Parotin**/PSP in innate immunity.



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